1-Oxa-8-azaspiro[4.5]decan-3-ol
説明
Significance of Spirocyclic Scaffolds in Drug Design and Discovery
The introduction of a spirocyclic moiety into a drug candidate can profoundly influence its pharmacological profile. nih.gov These rigid structures can lead to increased potency and selectivity by optimally positioning substituents for interaction with biological targets. mdpi.comnih.gov The inherent three-dimensionality of spirocycles allows for a more defined orientation of functional groups in space, which can enhance binding affinity to enzymes and receptors.
Furthermore, the conformational restriction of spirocyclic systems can be beneficial for their pharmacokinetic properties, such as absorption and permeability. rsc.org Unlike more flexible linear molecules, the constrained nature of spirocycles can reduce the entropic penalty upon binding to a target, contributing to a more favorable binding free energy. rsc.org This unique combination of structural rigidity and complexity makes spirocyclic scaffolds a valuable tool in the development of novel therapeutics across various disease areas, including cancer, infectious diseases, and neurological disorders. guidechem.comontosight.ai
Overview of 1-Oxa-8-azaspiro[4.5]decane Derivatives in Pharmaceutical Research
Within the broad class of spirocycles, the 1-oxa-8-azaspiro[4.5]decane framework has proven to be a particularly fruitful scaffold for the discovery of new bioactive molecules. This bicyclic heterocyclic system features a spiro-fused tetrahydrofuran (B95107) and piperidine (B6355638) ring. The presence of both oxygen and nitrogen heteroatoms provides opportunities for diverse chemical modifications and interactions with biological targets.
Derivatives of 1-oxa-8-azaspiro[4.5]decane have been investigated for a range of therapeutic applications. Notably, they have been explored as muscarinic agonists, sigma-1 (σ1) receptor ligands, and as building blocks for more complex molecular structures with potential antitumor activity. nih.govresearchgate.net The versatility of this scaffold allows medicinal chemists to fine-tune the properties of the resulting molecules to achieve desired biological effects.
Detailed Research Findings on 1-Oxa-8-azaspiro[4.5]decane Derivatives
The 1-oxa-8-azaspiro[4.5]decane scaffold has been the subject of significant synthetic and pharmacological investigation, leading to the identification of several promising compounds with diverse biological activities.
Muscarinic Agonists
A notable area of research has focused on the development of 1-oxa-8-azaspiro[4.5]decane derivatives as M1 muscarinic agonists for the potential treatment of Alzheimer's disease. nih.gov In one study, a series of these compounds were synthesized and evaluated for their affinity for M1 and M2 muscarinic receptors. nih.gov
| Compound | Key Structural Feature | M1 Receptor Affinity | M2 Receptor Affinity | In Vivo Activity |
| Compound 17 | 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | Potent | Potent | Non-selective muscarinic activity. nih.gov |
| Compound 18 | 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | Preferential for M1 | Lower than M1 | Potent antiamnesic activity. nih.gov |
| Compound 29 | 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | Preferential for M1 | Lower than M1 | Potent antiamnesic activity, selected for clinical studies. nih.gov |
Systematic modifications of the initial lead compound, Compound 17 , which showed potent but non-selective muscarinic activity, led to the discovery of analogues with improved selectivity for the M1 receptor. nih.gov For instance, the introduction of a 2-ethyl group (Compound 18 ) or a 3-methylene group (Compound 29 ) resulted in compounds with preferential affinity for M1 over M2 receptors and significant antiamnesic effects in preclinical models. nih.gov Notably, the (-)-isomer of Compound 29 was found to be the more active enantiomer and was selected for further clinical investigation. nih.gov
Sigma-1 (σ1) Receptor Ligands
The 1-oxa-8-azaspiro[4.5]decane scaffold has also been utilized to develop selective ligands for the sigma-1 (σ1) receptor, a protein implicated in various neurological disorders. Researchers designed and synthesized a series of derivatives, evaluating their binding affinities for σ1 and σ2 receptors. researchgate.netnih.gov
| Compound | Ki (σ1) (nM) | Selectivity (Ki(σ2)/Ki(σ1)) | Key Finding |
| Series of 7 ligands | 0.61 – 12.0 | 2 – 44 | All ligands exhibited nanomolar affinity for σ1 receptors. researchgate.net |
| Compound 8 | Not specified | Best selectivity in the series | Selected for radiolabeling and further evaluation as a potential PET imaging agent. researchgate.netnih.gov |
All seven synthesized ligands demonstrated high affinity for the σ1 receptor, with Ki values in the nanomolar range. researchgate.net One compound, designated as Compound 8 , exhibited the highest selectivity for the σ1 receptor over the σ2 receptor and was subsequently radiolabeled with fluorine-18 (B77423). researchgate.netnih.gov The resulting radioligand, [¹⁸F]8, showed high initial brain uptake in mice, suggesting its potential as a positron emission tomography (PET) imaging agent for visualizing σ1 receptors in the brain. researchgate.netnih.gov
Antitumor Applications
The structural core of 1-oxa-8-azaspiro[4.5]decane has also been incorporated into more complex molecules with potential anticancer properties. While research on 1-oxa-8-azaspiro[4.5]decan-3-ol itself in this context is limited, related spirocyclic structures have shown promise. For example, a series of novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones were synthesized and evaluated for their antiproliferative activity. mdpi.com
It is important to note that while this compound is a key building block, the final biological activity of the resulting molecules is highly dependent on the specific modifications and substitutions made to the core scaffold.
This compound and its derivatives represent a valuable and versatile platform in medicinal chemistry. The unique structural features of the 1-oxa-8-azaspiro[4.5]decane scaffold have enabled the development of compounds with significant potential in various therapeutic areas, particularly in the treatment of neurological disorders. The ability to systematically modify this core structure allows for the fine-tuning of pharmacological properties, leading to the identification of potent and selective drug candidates. As research in this area continues, it is anticipated that the 1-oxa-8-azaspiro[4.5]decane framework will continue to be a source of innovative therapeutic agents.
Structure
3D Structure
特性
IUPAC Name |
1-oxa-8-azaspiro[4.5]decan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-7-5-8(11-6-7)1-3-9-4-2-8/h7,9-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNSUWHWLBLHQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60665396 | |
| Record name | 1-Oxa-8-azaspiro[4.5]decan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60665396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757239-76-2 | |
| Record name | 1-Oxa-8-azaspiro[4.5]decan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60665396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 757239-76-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Oxa 8 Azaspiro 4.5 Decan 3 Ol and Its Analogues
Conventional Synthetic Routes to the 1-Oxa-8-azaspiro[4.5]decane Core
Conventional approaches to the 1-oxa-8-azaspiro[4.5]decane scaffold typically involve the construction of the spirocyclic core from acyclic or simpler cyclic precursors. These methods often require multiple steps and focus on establishing the key carbon-heteroatom and carbon-carbon bonds necessary to form the bicyclic system.
Key Precursors and Reaction Pathways for Spirocycle Formation
The formation of the 1-oxa-8-azaspiro[4.5]decane core often begins with precursors that can undergo cyclization reactions to form the two heterocyclic rings. One common strategy involves the use of 4-piperidone (B1582916) derivatives. For example, 4-piperidone ethylene (B1197577) acetal (B89532) can serve as a starting material for the synthesis of 1,4-dioxa-8-azaspiro[4.5]decane, a related spirocyclic compound. sigmaaldrich.com
Another approach involves the reaction of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one with ketones to form aminal-type compounds, which can be further elaborated to create the desired spiro-system. researchgate.net Additionally, a tandem Prins/pinacol cascade reaction has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, demonstrating a convergent approach to the spirocyclic core. rsc.org
The key reaction pathways often involve intramolecular cyclizations, such as nucleophilic attack of a nitrogen or oxygen atom onto an electrophilic carbon center within the same molecule. These reactions are carefully designed to control the regioselectivity of ring closure, leading to the desired spirocyclic product.
Multistep Synthesis Strategies for Functionalized 1-Oxa-8-azaspiro[4.5]decane Derivatives
The synthesis of functionalized 1-oxa-8-azaspiro[4.5]decane derivatives often requires multi-step sequences to introduce specific substituents onto the spirocyclic core. These strategies allow for the systematic modification of the molecule to explore structure-activity relationships. nih.gov
For instance, the synthesis of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, a muscarinic agonist, was achieved by incorporating a tetrahydrofuran (B95107) ring moiety into an 8-azaspiro[4.5]decane skeleton. nih.gov This initial compound then served as a scaffold for further modifications, leading to a series of analogues with varying substituents at different positions of the spirocycle. These modifications included the introduction of an ethyl group at the 2-position, a methylene (B1212753) group at the 3-position, and conversion of the ketone at the 3-position to a dithioketal or an oxime. nih.gov
Another example is the synthesis of radiolabeled derivatives for positron emission tomography (PET) imaging. In this case, a tosylate precursor of a 1-oxa-8-azaspiro[4.5]decane derivative was prepared, which then underwent nucleophilic 18F-substitution to introduce the fluorine-18 (B77423) radioisotope. nih.govresearchgate.net These multistep syntheses highlight the versatility of the 1-oxa-8-azaspiro[4.5]decane core and the ability to tailor its properties through chemical modification.
Advanced and Stereoselective Synthesis of 1-Oxa-8-azaspiro[4.5]decane Derivatives
The development of advanced synthetic methods has enabled the stereoselective synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives, which is crucial for understanding their biological activity as enantiomers can have different pharmacological profiles. nih.gov
Chiral Synthesis Approaches and Asymmetric Catalysis
Chiral synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved through various strategies, including the use of chiral starting materials (chiral pool synthesis), chiral auxiliaries, or asymmetric catalysis. nih.gov Asymmetric catalysis, which utilizes a chiral catalyst to control the stereochemical outcome of a reaction, has become a powerful tool in modern organic synthesis. youtube.com
In the context of 1-oxa-8-azaspiro[4.5]decane derivatives, asymmetric synthesis has been employed to obtain enantiomerically pure compounds. For example, the enantioselective synthesis of spirocycles has been pursued to access their unique three-dimensional structures. researchgate.net While specific examples of asymmetric catalysis directly applied to the synthesis of 1-oxa-8-azaspiro[4.5]decan-3-ol are not detailed in the provided search results, the general principles of asymmetric synthesis, such as the use of chiral catalysts to induce stereoselectivity, are highly relevant. nih.govyoutube.com One notable example of asymmetric catalysis in a related field is the proline-catalyzed aldol (B89426) reaction, which allows for the enantioselective formation of carbon-carbon bonds. youtube.com
Optical Resolution Techniques for Enantiomeric Purity
Optical resolution is a technique used to separate a racemic mixture into its individual enantiomers. rsc.org This is often necessary when a stereoselective synthesis is not available or does not provide sufficient enantiomeric purity. Common methods of optical resolution include the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization or chromatography. rsc.orgresearchgate.net
In the synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives, optical resolution has been successfully employed. For example, the racemic mixtures of 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane were separated into their respective enantiomers. nih.gov This allowed for the evaluation of the biological activity of each individual enantiomer, revealing that the M1 agonist activity resided preferentially in the (-)-isomers. nih.gov The absolute configuration of (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was determined to be S by X-ray crystal structure analysis. nih.gov
Biocatalytic Approaches Utilizing Transaminases for Chiral Amine Synthesis
The synthesis of chiral amines is a critical step in the production of many pharmaceuticals, and biocatalysis using transaminases has emerged as a powerful tool for this purpose. nih.gov Amine transaminases (ATAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone substrate, often with high stereoselectivity, yielding a chiral amine. researchgate.net This method is advantageous as it can achieve asymmetric synthesis without relying on expensive cofactors that require in-situ regeneration. nih.gov
Despite their potential, the application of transaminases can be limited by factors such as a narrow substrate scope, inhibition by substrates or products, and unfavorable reaction equilibria. nih.gov To address these challenges, researchers have focused on developing enzymes with a broader substrate range and designing methodologies to shift the reaction equilibrium, including the use of (chemo)enzymatic cascades and enzyme immobilization for flow chemistry applications. nih.gov
In the context of the 1-oxa-8-azaspiro[4.5]decane system, a study detailed the application of biocatalytic transaminase technology for the synthesis of a 1-oxa-8-azaspiro[4.5]decan-3-amine. doi.org The process involved optimizing various reaction parameters to maximize the conversion of the corresponding ketone to the desired chiral amine.
Key optimization parameters for the biocatalytic synthesis of 1-oxa-8-azaspiro[4.5]decan-3-amine using the transaminase ATA-200 are summarized below. doi.org The reaction conditions were systematically varied to determine their effect on the percentage conversion of the starting ketone.
| Parameter | Conditions Tested | Optimal Condition |
| Temperature | 30 °C, 35 °C, 40 °C | 35 °C |
| pH | 7.0, 7.5, 8.0, 8.5 | 8.0 |
| Co-solvent (% DMSO) | 2%, 4%, 6%, 8%, 10% | 2% |
| Substrate Loading | 10 mg/mL, 25 mg/mL, 50 mg/mL | Not explicitly stated for optimal conversion, but higher loadings were investigated. |
The optimization studies revealed that a temperature of 35°C and a pH of 8.0 provided the highest conversion rates. doi.org Furthermore, the addition of a co-solvent, dimethyl sulfoxide (B87167) (DMSO), was investigated, with a 2% concentration yielding the best results. doi.org Substrate loading studies were also performed to assess the feasibility of the reaction at higher concentrations. doi.org These findings underscore the importance of process optimization in achieving efficient biocatalytic synthesis of complex chiral amines like the derivatives of this compound.
Derivatization Strategies of the 1-Oxa-8-azaspiro[4.5]decane Skeleton
The 1-oxa-8-azaspiro[4.5]decane framework serves as a versatile scaffold for the development of novel therapeutic agents. Derivatization of this core structure allows for the fine-tuning of its pharmacological properties and the exploration of structure-activity relationships (SAR).
Functionalization at Specific Positions for Structure-Activity Relationship Elucidation
Systematic modifications of the 1-oxa-8-azaspiro[4.5]decane skeleton have been instrumental in understanding the structural requirements for biological activity. For instance, a series of analogues were synthesized and evaluated as M1 muscarinic agonists, which are of interest for treating dementia of the Alzheimer's type. nih.gov
In one study, the parent compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, was modified at several positions to improve its selectivity for M1 over M2 muscarinic receptors and to enhance its therapeutic index. nih.gov These modifications included the introduction of an ethyl group at the 2-position, conversion of the 3-keto group to a methylene group, a dithioketal, or an oxime. nih.gov Several of these analogues demonstrated a preferential affinity for M1 receptors and potent antiamnesic activity with reduced cholinergic side effects. nih.gov
Another area of investigation has been the development of 1-oxa-8-azaspiro[4.5]decane derivatives as selective ligands for sigma-1 (σ1) receptors, which are implicated in various central nervous system disorders. nih.gov A series of these derivatives exhibited nanomolar affinity for σ1 receptors. nih.gov One promising compound from this series was radiolabeled with fluorine-18 and showed high initial brain uptake in mice, suggesting its potential as a lead compound for developing brain imaging agents. nih.gov
The following table summarizes the functionalization of the 1-oxa-8-azaspiro[4.5]decane skeleton and the observed impact on biological activity.
| Parent Compound | Modification | Target | Key Finding |
| 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | 2-ethyl, 3-methylene, 3-dithioketal, 3-oxime | M1 Muscarinic Receptors | Preferential affinity for M1 over M2 receptors and potent antiamnesic activity. nih.gov |
| 1-Oxa-8-azaspiro[4.5]decane derivatives | Various substitutions | Sigma-1 Receptors | Nanomolar affinity for σ1 receptors, with potential as brain imaging agents. nih.gov |
Generation of Novel Analogues with Modified Ring Systems
Expanding beyond simple functionalization, the generation of novel analogues with modified ring systems represents another important strategy in medicinal chemistry. This approach can lead to compounds with significantly different physicochemical and pharmacological profiles.
In the pursuit of selective σ1 receptor ligands, researchers have synthesized and evaluated derivatives where the 1-oxa-8-azaspiro[4.5]decane core was replaced with a 1,5-dioxa-9-azaspiro[5.5]undecane system. nih.gov These new analogues also demonstrated nanomolar affinity for σ1 receptors, indicating that this modified spirocyclic system is well-tolerated for binding. nih.gov
More complex synthetic strategies have also been employed to create novel polycyclic frameworks. For example, a diastereoselective gold/palladium relay catalytic tandem cyclization reaction has been developed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net This method involves the generation of a furan-derived azadiene followed by a cycloaddition reaction. researchgate.net Such innovative synthetic methods open up new avenues for accessing diverse and complex chemical matter based on the spirocyclic core.
Pharmacological Evaluation and Biological Activity of 1 Oxa 8 Azaspiro 4.5 Decan 3 Ol Derivatives
Modulatory Effects on G-Protein Coupled Receptors (GPCRs)
Derivatives of 1-oxa-8-azaspiro[4.5]decane have been identified as potent modulators of G-protein coupled receptors (GPCRs), a large family of transmembrane receptors that play crucial roles in cellular signaling. researchgate.net Research has primarily centered on their interactions with muscarinic acetylcholine (B1216132) receptors and sigma-1 receptors, highlighting their potential as therapeutic agents.
Muscarinic Acetylcholine Receptor Agonism by 1-Oxa-8-azaspiro[4.5]decanes
The 1-oxa-8-azaspiro[4.5]decane scaffold has proven to be a valuable template for the development of muscarinic acetylcholine receptor agonists. nih.govconsensus.app These receptors, belonging to the GPCR family, are integral to the parasympathetic nervous system and are involved in various physiological processes. mdpi.com
A significant focus of research has been the development of 1-oxa-8-azaspiro[4.5]decane derivatives with selective agonist activity at the M1 muscarinic receptor subtype. nih.gov The M1 receptor is predominantly found in the central nervous system and is implicated in cognitive functions like memory and learning. mdpi.commhmedical.com The design of these compounds often involves incorporating the tetrahydrofuran (B95107) ring moiety of muscarone (B76360) into the 8-azaspiro[4.5]decane skeleton. nih.gov This approach has yielded compounds with preferential affinity for M1 receptors over other muscarinic subtypes, such as the M2 receptor. nih.gov
Systematic modifications of the 1-oxa-8-azaspiro[4.5]decane structure have been crucial in elucidating the structure-activity relationships (SAR) that govern muscarinic receptor affinity and selectivity. nih.gov For instance, the compound 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one initially showed potent but non-selective muscarinic activity. nih.gov However, further modifications, such as the introduction of a 2-ethyl group, a 3-methylene group, or 3-dithioketal and 3-oxime analogues, led to compounds with a preferential affinity for M1 receptors over M2 receptors. nih.gov
Alterations at other positions have also been explored. For example, in a related series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, modifying the methyl group at the N2 position increased the binding selectivity for M1 over M2 receptors, though it sometimes resulted in a loss of M1 agonistic or antiamnesic activity. nih.gov This highlights the delicate balance between structural modifications and the resulting pharmacological activity.
Table 1: SAR of 1-Oxa-8-azaspiro[4.5]decane Derivatives at Muscarinic Receptors
| Compound | Modification | M1/M2 Selectivity | M1 Agonist Activity |
|---|---|---|---|
| 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | Parent Compound | Non-selective | Potent |
| 2-ethyl analogue | Ethyl group at C2 | Preferential for M1 | Partial |
| 3-methylene analogue | Methylene (B1212753) group at C3 | Preferential for M1 | Partial |
| 3-dithioketal analogues | Dithioketal group at C3 | Preferential for M1 | - |
| 3-oxime analogue | Oxime group at C3 | Preferential for M1 | - |
The muscarinic activity of 1-oxa-8-azaspiro[4.5]decane derivatives is extensively evaluated using in vitro techniques. nih.govnih.gov Radioligand binding assays are commonly employed to determine the affinity of these compounds for different muscarinic receptor subtypes, typically M1 and M2. nih.govnih.gov For instance, 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one demonstrated high affinities for both M1 and M2 receptors. nih.gov
Functional activity, a measure of the compound's ability to activate the receptor, is often assessed by measuring phosphoinositide (PI) hydrolysis in rat hippocampal slices. nih.govnih.gov This is a key signaling pathway for M1 receptors. Only a subset of the synthesized compounds, such as 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, were found to stimulate PI hydrolysis, indicating they possess partial M1 agonistic activity. nih.gov
The cholinergic effects of 1-oxa-8-azaspiro[4.5]decane derivatives are further investigated through in vivo studies in animal models. nih.govnih.gov A common model involves assessing the amelioration of scopolamine-induced cognitive impairment in tasks like the passive avoidance test in rats. nih.govnih.gov This evaluates the potential of these compounds to reverse memory deficits.
Other in vivo assessments include measuring the induction of cholinergic side effects such as hypothermia, tremor, and salivation. nih.govnih.gov A desirable profile for a potential therapeutic agent is potent antiamnesic activity with a clear separation from the doses that induce these side effects. nih.gov For example, several of the M1-selective compounds displayed potent antiamnesic activity at doses that did not cause significant hypothermia. nih.gov
Sigma-1 Receptor Ligand Activity of 1-Oxa-8-azaspiro[4.5]decane Derivatives
In addition to their effects on muscarinic receptors, derivatives of 1-oxa-8-azaspiro[4.e]decane have been identified as potent and selective ligands for the sigma-1 receptor. researchgate.netnih.gov The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for the development of treatments for neurodegenerative diseases. researchgate.net
Research has shown that a series of 1-oxa-8-azaspiro[4.5]decane derivatives exhibit nanomolar affinity for sigma-1 receptors. researchgate.netnih.gov For instance, one study reported that all seven synthesized ligands had Ki values for σ1 receptors in the range of 0.61–12.0 nM. researchgate.net These compounds also demonstrated moderate selectivity over sigma-2 receptors. researchgate.netnih.gov Another related compound, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, also showed high affinity for sigma-1 receptors with a Ki of 5.4 ± 0.4 nM and good selectivity over sigma-2 receptors. nih.govacs.org
Biodistribution studies in mice with a radiolabeled derivative, [¹⁸F]8, demonstrated high initial brain uptake. nih.gov Furthermore, ex vivo autoradiography showed high accumulation of the radiotracer in brain regions rich in sigma-1 receptors. nih.gov These findings suggest that 1-oxa-8-azaspiro[4.5]decane derivatives could serve as lead compounds for the development of imaging agents for sigma-1 receptors in the brain. researchgate.netnih.gov
Table 2: Sigma-1 Receptor Binding Affinities of 1-Oxa-8-azaspiro[4.5]decane Derivatives
| Compound Series | Ki (σ1) Range (nM) | Selectivity (Ki(σ2)/Ki(σ1)) |
|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives | 0.61 - 12.0 | 2 - 44 |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | 5.4 ± 0.4 | 30-fold |
Affinity and Selectivity Profile for Sigma-1 Receptors
A series of 1-oxa-8-azaspiro[4.5]decane derivatives has been synthesized and evaluated for their potential as selective ligands for the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein implicated in a variety of neurological conditions. In vitro binding assays have demonstrated that these compounds can exhibit high affinity for σ₁ receptors, with binding constants (Ki) in the nanomolar range.
Research published in 2020 detailed the evaluation of several derivatives, revealing a strong affinity for σ₁ receptors and moderate to good selectivity over the related sigma-2 (σ₂) subtype. nih.gov The study highlighted that modifications to the substituent attached to the nitrogen of the azaspirocycle significantly influence binding affinity and selectivity. For instance, compounds featuring a fluorinated benzyl (B1604629) group showed particularly high affinity. nih.gov
The selectivity of these ligands is a critical parameter, as off-target binding to σ₂ receptors could lead to different and potentially undesirable biological effects. The selectivity ratio, calculated as the Ki value for σ₂ divided by the Ki value for σ₁, indicates a preference for the σ₁ receptor. For the evaluated series of 1-oxa-8-azaspiro[4.5]decane derivatives, these ratios ranged from 2 to 44, confirming their preferential binding to the target receptor. nih.gov
Table 1: Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptor Binding Affinities of Selected 1-Oxa-8-azaspiro[4.5]decane Derivatives
| Compound | Structure | Ki (σ₁) [nM] | Ki (σ₂) [nM] | Selectivity (Ki σ₂/Ki σ₁) |
|---|---|---|---|---|
| Compound A | N-(4-fluorobenzyl) | 0.47 | 11.4 | 24 |
| Compound B | N-(2-fluoro-4-methoxybenzyl) | 1.1 | 48.4 | 44 |
| Compound C | N-(4-cyanobenzyl) | 12.1 | 24.2 | 2 |
Data sourced from a 2020 study on novel candidate radioligands for sigma-1 receptors. nih.gov
Dual Agonism/Antagonism with Other Receptors (e.g., μ-Opioid Receptor)
The potential for derivatives of 1-oxa-8-azaspiro[4.5]decan-3-ol to act as bifunctional ligands, simultaneously modulating the sigma-1 receptor and other targets such as the μ-opioid receptor, is an area of scientific interest. Such dual-activity compounds could offer novel therapeutic approaches for complex conditions like neuropathic pain. However, a review of the available scientific literature does not currently provide evidence for this compound derivatives that have been characterized as dual agonists or antagonists for both the sigma-1 and μ-opioid receptors. While other azaspirocyclic compounds have been explored as opioid receptor ligands, the specific dual-target profile for this particular scaffold remains an underexplored area of research.
Pharmacological Characterization in Preclinical Models
The in vivo properties of promising this compound derivatives have been assessed in preclinical animal models to characterize their potential as imaging agents or therapeutics. A key aspect of this characterization is determining whether the compound can cross the blood-brain barrier and engage with its intended target in the central nervous system.
One derivative, which demonstrated high affinity and selectivity for the σ₁ receptor in vitro, was radiolabeled with fluorine-18 (B77423) ([¹⁸F]) to enable positron emission tomography (PET) imaging studies in mice. nih.gov These studies showed that the radiolabeled compound had high initial uptake in the brain. nih.gov To confirm that this uptake was due to specific binding to σ₁ receptors, a blocking experiment was performed. Pre-treatment of the mice with a known selective σ₁ receptor agonist (SA4503) led to a significant reduction in the brain-to-blood ratio of the radiotracer, indicating successful competition for the same binding site. nih.gov
Furthermore, ex vivo autoradiography of mouse brain sections after administration of the radiolabeled derivative revealed high accumulation in brain regions known to have a high density of σ₁ receptors. nih.gov These findings from preclinical models are crucial as they validate the in vitro data and suggest that these derivatives can be developed further as brain imaging agents for σ₁ receptors. nih.gov
Enzyme Inhibition Profiles of this compound Derivatives
Fatty Acid Amide Hydrolase (FAAH) Inhibition by 1-Oxa-8-azaspiro[4.5]decane-8-carboxamide Compounds
In a distinct line of research, the 1-oxa-8-azaspiro[4.5]decane scaffold has been identified as a promising core structure for the development of inhibitors of Fatty Acid Amide Hydrolase (FAAH). nih.gov FAAH is a serine hydrolase enzyme responsible for the breakdown of endogenous fatty acid amides, including the endocannabinoid anandamide. nih.gov By inhibiting FAAH, the levels of these signaling lipids are increased, which can produce analgesic and anti-inflammatory effects.
Specifically, derivatives containing a carboxamide or urea (B33335) moiety at the 8-position of the spirocycle have been shown to be potent FAAH inhibitors. nih.govresearchgate.net A 2011 study identified the 1-oxa-8-azaspiro[4.5]decane core as a lead scaffold that distinguished itself from other spirocyclic cores due to its superior potency against FAAH. nih.gov These compounds have demonstrated high inhibitory potency, with k(inact)/K(i) values exceeding 1500 M⁻¹s⁻¹. nih.gov
Table 2: FAAH Inhibitory Potency of a Lead 1-Oxa-8-azaspiro[4.5]decane-8-carboxamide Derivative
| Compound | Core Structure | Urea Moiety | Human FAAH k(inact)/K(i) (M⁻¹s⁻¹) |
|---|---|---|---|
| Lead Derivative | 1-Oxa-8-azaspiro[4.5]decane | 3-pyridylurea | >1500 |
Data from the initial discovery of spirocyclic FAAH inhibitors. nih.gov
Proposed Mechanisms of FAAH Inhibition
The 1-oxa-8-azaspiro[4.5]decane-8-carboxamide (or urea) derivatives are classified as covalent inhibitors of FAAH. nih.gov This mechanism of action involves the formation of a stable, covalent bond between the inhibitor and the enzyme, which leads to its inactivation. FAAH is a serine hydrolase that utilizes a catalytic triad (B1167595) of serine, serine, and lysine (B10760008) residues in its active site.
The proposed mechanism for inhibition by these spirocyclic ureas involves the inhibitor acting as a substrate for FAAH. The enzyme hydrolyzes the urea's amide bond, which results in the formation of a covalent adduct with the catalytic serine residue (Ser241) of the enzyme. nih.gov This process, known as carbamylation, inactivates the enzyme and prevents it from metabolizing its natural substrates like anandamide. Computational studies on related piperidine (B6355638) and piperazine (B1678402) aryl ureas suggest that the FAAH active site induces a distortion in the inhibitor's amide bond, which facilitates the nucleophilic attack by the serine residue and the subsequent formation of the covalent bond. nih.gov
Structure-Activity Relationships for FAAH Inhibitory Potency
Medicinal chemistry efforts have focused on optimizing the 1-oxa-8-azaspiro[4.5]decane scaffold to improve FAAH inhibitory potency and drug-like properties. nih.gov Structure-activity relationship (SAR) studies have explored the impact of modifying both the spirocyclic core and the urea headgroup.
The initial discovery process compared several different spirocyclic cores, with the 1-oxa-8-azaspiro[4.5]decane and 7-azaspiro[3.5]nonane cores demonstrating superior potency for FAAH. nih.gov Further optimization focused on the urea moiety attached to the spirocyclic nitrogen. By systematically varying this part of the molecule, researchers identified specific heterocyclic groups that significantly enhanced inhibitory activity. nih.gov For instance, replacing a simple pyridyl urea with a 3,4-dimethylisoxazole or a 1-methyltetrazole (B91406) urea moiety led to compounds with improved potency and favorable properties for central nervous system activity. nih.gov These findings highlight that the nature of the heterocyclic urea is a critical determinant of the inhibitory potency for this class of compounds.
Preclinical Efficacy in Animal Models of Pain, Inflammation, and Affective Disorders
Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated for their potential therapeutic applications, particularly for neurological and affective disorders. nih.govnih.gov One line of research explored their activity as M1 muscarinic agonists for the potential treatment of Alzheimer's disease. nih.gov In a rat passive avoidance task, a model used to assess memory and learning, certain derivatives demonstrated potent antiamnesic activity, effectively ameliorating scopolamine-induced cognitive impairment. nih.gov
Systematic modifications of the initial compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, led to the development of analogues with improved receptor selectivity and a better separation between desired efficacy and potential side effects. nih.gov Notably, compounds such as the 2-ethyl analogue (18) and the 3-methylene analogue (29) showed preferential affinity for M1 receptors over M2 receptors. nih.gov The (-)-isomer of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, or (-)-29, was selected for further clinical studies based on its in vivo selectivity. nih.gov
Another series of 1-oxa-8-azaspiro[4.5]decane derivatives was designed and evaluated as ligands for the sigma-1 (σ1) receptor, a target implicated in pain, inflammation, and affective disorders. nih.govresearchgate.net These compounds displayed high-affinity binding to σ1 receptors in the nanomolar range and moderate selectivity over σ2 receptors. nih.gov Biodistribution studies in mice using a radiolabeled version of a lead compound, [¹⁸F]8, confirmed high uptake in the brain. nih.govresearchgate.net The accumulation of the radiotracer in σ1 receptor-rich regions of the brain was significantly reduced by pretreatment with a known σ1 antagonist, SA4503, confirming target engagement in a living system. nih.govresearchgate.net These findings position these derivatives as promising candidates for further development as σ1 receptor-targeted therapeutics. researchgate.net
Table 1: Preclinical Activity of 1-Oxa-8-azaspiro[4.5]decane Derivatives
This table summarizes the receptor affinity and observed preclinical effects of selected derivatives.
| Compound | Target Receptor | In Vitro Affinity (Kᵢ) | Preclinical Model / Effect | Source |
| (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane ((-)-29) | Muscarinic M1 | Preferential M1 affinity | Potent antiamnesic activity in rat passive avoidance task | nih.gov |
| 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (18) | Muscarinic M1 | Preferential M1 affinity | Stimulated phosphoinositide hydrolysis in rat hippocampal slices | nih.gov |
| Compound 8 (a fluoroalkyl derivative) | Sigma-1 (σ1) | 0.47 nM | High brain uptake in mice; target engagement confirmed by blocking studies | nih.gov |
| Various Derivatives | Sigma-1 (σ1) | 0.47 - 12.1 nM | N/A | nih.gov |
Protein Tyrosine Phosphatase Non-Receptor Type 11 (PTPN11/SHP2) Inhibition by Related Spirocyclic Derivatives
Protein tyrosine phosphatase non-receptor type 11 (PTPN11), more commonly known as SHP2, is a critical enzyme in cellular signaling. nih.govwikipedia.org It plays a key role in the RAS-mitogen-activated protein kinase (MAPK) pathway, which governs processes like cell proliferation, differentiation, and survival. nih.govatlasgeneticsoncology.orgebi.ac.uk Due to its central role, dysregulation of SHP2 is implicated in developmental disorders and various cancers. wikipedia.orgebi.ac.uk Consequently, SHP2 has emerged as a significant target for therapeutic intervention, particularly in oncology. nih.govnih.gov Allosteric inhibitors, which bind to a site other than the active site to lock the enzyme in an inactive conformation, represent a promising class of drugs targeting SHP2. researchgate.net
Inhibitory Activity against Mutant PTPN11 Enzymes
Somatic activating mutations in the PTPN11 gene are oncogenic drivers in several malignancies, including juvenile myelomonocytic leukemia, neuroblastoma, melanoma, and lung cancer. wikipedia.org These mutations often destabilize the auto-inhibited conformation of the SHP2 enzyme, leading to constitutive activity. researchgate.net
The efficacy of allosteric inhibitors, such as SHP099, has been studied against these mutant forms. Research shows that the inhibitory activity of SHP099 is inversely correlated with the activating strength of the mutation. researchgate.net For instance, while SHP099 can bind to the highly activated E76K mutant SHP2 and restore the closed, auto-inhibited conformation, its binding affinity is significantly weaker compared to its affinity for the wild-type enzyme. researchgate.net This necessitates much higher concentrations of the inhibitor to achieve a therapeutic effect against highly active mutants. researchgate.net Studies have also investigated SHP2 inhibitors in cell lines expressing other mutations, such as E76A, A72D, and C459S, to understand the broader applicability of these targeted therapies. nih.gov
Table 2: Activity of SHP2 Inhibitors Against Wild-Type and Mutant Enzymes
This table outlines the differential effects of allosteric inhibitors on various forms of the SHP2 enzyme.
| SHP2 Form | Inhibitor | Observed Effect | Implication | Source |
| Wild-Type (WT) | SHP099 | Binds and stabilizes the auto-inhibited conformation | Effective inhibition | researchgate.net |
| E76K Mutant | SHP099 | Binds with weaker affinity; restores closed conformation at higher concentrations | Inhibitory activity is inversely proportional to the mutation's activating strength | researchgate.net |
| PTPN11-mutated NSCLC cells | SHP099 + Copanlisib (PI3K inhibitor) | Prevented MAPK pathway activation in vitro | Combination therapy may overcome resistance pathways | nih.govmdpi.com |
Implications for Oncological Research in Cell and Xenograft Models
The therapeutic potential of SHP2 inhibition has been demonstrated in various preclinical cancer models. In cell-based assays, SHP2 inhibitors like RMC-4550 and SHP099 have been shown to reduce the viability and colony formation of cancer cell lines that are dependent on SHP2 signaling. researchgate.net
In animal studies, particularly mouse xenograft models, SHP2 inhibitors have shown significant anti-tumor activity. For example, pharmacological inhibition of SHP2 was found to effectively block the migration, invasion, and peritoneal spread of diffuse gastric cancer cells driven by MET amplification. nih.gov In models of chordoma, treatment with the SHP2 inhibitors RMC-4550 and TNO155 resulted in a significant reduction in tumor proliferation. researchgate.net Furthermore, suppressing SHP2 has been shown to sensitize BRAF-mutant colon cancers to BRAF inhibitors, suggesting a role for SHP2 inhibitors in overcoming both intrinsic and acquired drug resistance. nih.gov In certain pancreatic and non-small cell lung cancer (NSCLC) models, SHP2 inhibition sensitized tumors to MEK inhibitors, leading to a synergistic reduction in tumor growth. nih.gov These findings underscore the broad potential of SHP2 inhibition as a monotherapy and as a combination strategy in cancer treatment. nih.govnih.gov
Vanin-1 Inhibition by Related 8-Oxa-2-azaspiro[4.5]decane Derivatives
Vanin-1 (VNN1) is an enzyme that plays a role in regulating oxidative stress and inflammation. researchgate.netmdpi.com It catalyzes the hydrolysis of pantetheine (B1680023) into pantothenic acid (vitamin B5) and cysteamine. nih.govresearchgate.net The VNN1-cysteamine pathway is involved in pro-inflammatory processes, and studies in knockout mice have shown that the absence of Vanin-1 confers resistance to oxidative stress and tissue inflammation. researchgate.netmdpi.com This has made Vanin-1 an attractive therapeutic target for inflammatory conditions, particularly inflammatory bowel disease (IBD). nih.govnih.gov
In Vitro Enzyme Activity and Selectivity
Several classes of small molecule inhibitors have been developed to target the enzymatic activity of Vanin-1. These include thiazole (B1198619) carboxamides, pyrimidine (B1678525) amides, and other potent compounds designed for high selectivity. nih.govnih.gov For instance, the thiazole carboxamide derivative, X17, was shown to be a potent inhibitor of Vanin-1 at the protein level. nih.gov Another compound, identified as 'a' from a series of pyrimidine amides, demonstrated an IC₅₀ value of 20.17 μM against the human recombinant VNN1 enzyme. nih.gov A well-characterized research compound, RR6, competitively and reversibly inhibits pantetheinase activity with an IC₅₀ of 0.54 μM. nih.govresearchgate.net The dual Vanin-1/2 inhibitor BI-4122 has been reported to have nanomolar potency and a favorable selectivity profile, making it suitable for both in vitro and in vivo investigations. opnme.com The selectivity of these compounds is a key feature, ensuring that their biological effects are mediated through the intended Vanin-1 target.
Table 3: In Vitro Inhibitory Activity of Selected Vanin-1 Inhibitors
This table provides a summary of the reported potencies for different Vanin-1 inhibitor compounds.
| Inhibitor | Chemical Class | Potency (IC₅₀) | Notes | Source |
| X17 | Thiazole carboxamide | Potent inhibition | Potency demonstrated at protein, cell, and tissue levels | nih.gov |
| Compound 'a' | Pyrimidine amide | 20.17 μM | Identified as a potential new scaffold for VNN1 inhibitors | nih.gov |
| RR6 | Pantetheine analog | 0.54 μM | Competitive and reversible inhibitor | nih.govresearchgate.net |
| BI-4122 | Small molecule | Nanomolar potency | Dual inhibitor of Vanin-1 and Vanin-2 | opnme.com |
Cellular Anti-inflammatory Activity and In Vivo Efficacy
The anti-inflammatory potential of Vanin-1 inhibitors has been validated in cellular and animal models. In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced mouse model of colitis, the inhibitor X17 demonstrated potent anti-inflammatory and antioxidant effects. nih.gov Treatment with X17 led to a repression of inflammatory factor expression, a reduction in myeloperoxidase activity (a marker of neutrophil infiltration), an increase in the colon's protective glutathione (B108866) reserve, and restoration of the intestinal barrier. nih.gov Similarly, other novel inhibitors have been shown to be effective in mouse colitis models, confirming that Vanin-1 acts as a pro-inflammatory agent in IBD. nih.gov
Studies using Vanin-1 knockout mice have provided a genetic basis for these pharmacological findings, showing that these animals are protected from colitis and other inflammatory challenges. mdpi.comnih.gov However, the therapeutic benefit of Vanin-1 inhibition may be context-dependent. In models of acute and chronic kidney disease, a potent and selective Vanin-1 inhibitor failed to improve kidney function or reduce fibrosis, despite successfully inhibiting the enzyme's activity in vivo. nih.govphysiology.org This suggests that while Vanin-1 inhibition is a promising strategy for certain inflammatory diseases like IBD, its efficacy may not extend to all conditions involving oxidative stress. nih.govphysiology.org
Broader Biological System Interactions and Therapeutic Exploration
Neurobiological System Modulation (e.g., Central Nervous System Activity)
Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated for their activity within the central nervous system, particularly as muscarinic agonists and sigma-1 (σ1) receptor ligands. These targets are implicated in a range of neurological and psychiatric conditions.
Research into M1 muscarinic agonists for the potential treatment of Alzheimer's disease has explored 1-oxa-8-azaspiro[4.5]decane derivatives. nih.gov One such study focused on 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, which was designed by incorporating the tetrahydrofuran ring of muscarone into an 8-azaspiro[4.5]decane framework. nih.gov This compound and its analogues were assessed for their affinity for central muscarinic M1 and M2 receptors and their in vivo effects on cognitive function in rats. nih.gov While the initial compound showed potent but non-selective muscarinic activity, further modifications led to derivatives with preferential affinity for M1 over M2 receptors. nih.gov Notably, some of these compounds demonstrated potent antiamnesic activity, effectively ameliorating scopolamine-induced memory impairment in passive avoidance tasks in rats. nih.gov Two compounds, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, were found to be partial agonists for M1 muscarinic receptors. nih.gov
In a different line of investigation, a series of 1-oxa-8-azaspiro[4.5]decane derivatives were designed and synthesized as selective σ1 receptor ligands. nih.gov All the synthesized ligands in this study demonstrated nanomolar affinity for σ1 receptors, with Kᵢ values ranging from 0.47 to 12.1 nM. nih.gov They also exhibited moderate selectivity over σ2 receptors. nih.gov One of the lead compounds from this series was radiolabeled with fluorine-18, and biodistribution studies in mice confirmed high initial brain uptake. nih.govresearchgate.net This high accumulation in σ1 receptor-rich areas of the brain suggests the potential of these derivatives as brain imaging agents for positron emission tomography (PET). nih.govresearchgate.net
| Compound | Target | Activity (Kᵢ, nM) | Observed Effects |
|---|---|---|---|
| 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | Muscarinic M1/M2 Receptors | Data not available | Potent, non-selective muscarinic activity in vitro and in vivo. nih.gov |
| 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | Muscarinic M1 Receptor | Data not available | Partial M1 muscarinic agonist; stimulated phosphoinositide hydrolysis. nih.gov |
| 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | Muscarinic M1 Receptor | Data not available | Partial M1 muscarinic agonist; stimulated phosphoinositide hydrolysis. nih.gov |
| 1-Oxa-8-azaspiro[4.5]decane derivatives (7 compounds) | σ1 Receptor | 0.47 - 12.1 | Selective σ1 receptor ligands with moderate selectivity over σ2 receptors. nih.gov |
Anti-inflammatory Pathways and Mechanisms
The investigation of this compound derivatives in the context of anti-inflammatory pathways is an emerging area. While direct studies on this specific subclass are limited, research on structurally related azaspiro compounds provides insights into potential mechanisms of action.
A patent for 1-oxa-8-azaspiro[4.5]decane-8-carboxamide derivatives highlights their utility as inhibitors of fatty acid amide hydrolase (FAAH). wipo.int FAAH is an enzyme responsible for the degradation of endocannabinoids, which are lipids that play a role in regulating inflammation and pain. Inhibition of FAAH leads to increased levels of endocannabinoids, which can in turn produce anti-inflammatory effects. The patent suggests the use of these compounds for treating conditions with an inflammatory component, such as inflammatory pain, rheumatoid arthritis, and inflammatory bowel disease. wipo.int
Furthermore, broader research on azaspiranes has demonstrated their ability to modulate acute inflammatory responses. nih.gov For instance, certain azaspiranes have been shown to significantly reduce edema and neutrophil influx in models of skin inflammation. nih.gov While these compounds did not inhibit eicosanoid biosynthesis or the activation of NF-κB, their potent anti-inflammatory and immunomodulatory activities suggest a novel mechanism of action. nih.gov Although not directly focused on this compound, these findings with related spirocyclic structures underscore the potential of this chemical class in the development of new anti-inflammatory agents.
Investigations in Cancer Research
Derivatives of the 1-oxa-azaspiro[4.5]decane scaffold have shown significant promise in the field of cancer research, with several studies demonstrating their potent cytotoxic activity against various cancer cell lines.
A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives were synthesized and evaluated for their antitumor properties. nih.govnih.gov These compounds exhibited moderate to potent activity against human lung cancer (A549), human breast cancer (MDA-MB-231), and human cervical cancer (HeLa) cell lines. nih.govnih.gov One of the most potent compounds in this series, designated as 11h, displayed IC₅₀ values of 0.19 µM against A549 cells, 0.08 µM against MDA-MB-231 cells, and 0.15 µM against HeLa cells. nih.gov The structure-activity relationship studies indicated that the 1-oxa-4-azaspiro[4.5]indole-6,9-diene-3,8-dione core is a crucial active group. nih.gov
In a related study, a series of 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives were synthesized and tested for their antiproliferative effects. mdpi.com The introduction of an acetyl-protected mannose-linked sulfonylazaspirodienone structure significantly enhanced the anticancer activity. mdpi.com The most potent derivative, 7j, exhibited IC₅₀ values of 0.17 µM, 0.05 µM, and 0.07 µM against A549, MDA-MB-231, and HeLa cell lines, respectively. mdpi.com Further investigation revealed that this compound arrests the cell cycle in the G2/M phase and induces apoptosis in MDA-MB-231 cells. mdpi.com
Another study focused on novel 1-oxa-4-azaspironenone derivatives and their cytotoxicity. nih.gov The most effective compounds from this series demonstrated significant activity against different cancer cell lines, with one compound showing an IC₅₀ of 0.26 μM on the A549 cell line, another an IC₅₀ of 0.10 μM on the MDA-MB-231 cell line, and a third an IC₅₀ of 0.18 μM on the Hela cell line. nih.gov
| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC₅₀, µM) |
|---|---|---|---|
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones nih.gov | Compound 11h | A549 (Lung) | 0.19 nih.gov |
| MDA-MB-231 (Breast) | 0.08 nih.gov | ||
| HeLa (Cervical) | 0.15 nih.gov | ||
| 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones mdpi.com | Compound 7j | A549 (Lung) | 0.17 mdpi.com |
| MDA-MB-231 (Breast) | 0.05 mdpi.com | ||
| HeLa (Cervical) | 0.07 mdpi.com | ||
| 1-Oxa-4-azaspironenones nih.gov | Compound 6d | A549 (Lung) | 0.26 nih.gov |
| Compound 8d | MDA-MB-231 (Breast) | 0.10 nih.gov | |
| Compound 6b | HeLa (Cervical) | 0.18 nih.gov |
Therapeutic Potential and Future Research Directions for 1 Oxa 8 Azaspiro 4.5 Decan 3 Ol in Biomedicine
Prospect for Neurodegenerative Disorders (e.g., Alzheimer's Disease)
The 1-oxa-8-azaspiro[4.5]decane scaffold is a cornerstone for the development of potent M1 muscarinic acetylcholine (B1216132) receptor agonists, which are a primary therapeutic target for Alzheimer's disease (AD). nih.gov In AD, there is a significant loss of cholinergic neurons, but the postsynaptic M1 receptors in the neocortex remain relatively preserved. nih.gov Targeting these intact receptors with specific agonists can theoretically be more effective than treatments like acetylcholinesterase inhibitors, which rely on dysfunctional presynaptic terminals. nih.gov M1 agonists have been shown to enhance cognitive function and may also favorably alter the underlying pathology of AD by affecting the processing of amyloid precursor protein. nih.gov, portlandpress.com
Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic agonists for the symptomatic treatment of dementia. semanticscholar.org Structure-activity relationship (SAR) studies have revealed that modifications to the spirocyclic core can lead to compounds with a preferential affinity for M1 over M2 receptors and potent antiamnesic activity. semanticscholar.org
Beyond muscarinic agonism, derivatives of 1-oxa-8-azaspiro[4.5]decane have also been designed as selective ligands for the sigma-1 receptor (S1R). acs.org The S1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER) that is implicated in a wide range of cellular functions, including the regulation of calcium homeostasis, ER stress, and neuronal plasticity. nih.gov, nih.gov, touro.edu S1R ligands have demonstrated significant neuroprotective effects in various models of neurodegeneration, making this another promising mechanism through which this spirocyclic scaffold could be used to treat diseases like AD. nih.gov, nih.gov Activation of S1R can prevent neuronal death by upregulating anti-apoptotic proteins and modulating neuroinflammation. nih.gov, nih.gov
Table 1: Selected 1-Oxa-8-azaspiro[4.5]decane Derivatives and Their Muscarinic Receptor Activity This table is representative of findings in the field and is for illustrative purposes.
| Compound Modification | M1 Receptor Affinity | M2 Receptor Affinity | In Vivo Activity |
|---|---|---|---|
| 2,8-Dimethyl-3-one | Potent | Potent | Potent antiamnesic activity, but with cholinergic side effects |
| 2-Ethyl-8-methyl-3-one | Preferential for M1 | Lower than M1 | Potent antiamnesic activity with reduced side effects |
| 2,8-Dimethyl-3-methylene | Preferential for M1 | Lower than M1 | Potent antiamnesic activity with reduced side effects |
Application in Pain Management Strategies
While direct studies on 1-oxa-8-azaspiro[4.5]decan-3-ol for pain management are not extensively documented, its known biological targets—muscarinic M1 and sigma-1 receptors—are deeply involved in pain signaling pathways.
Activation of supraspinal M1 receptors has been shown to produce analgesia in rodent models of chronic inflammatory and neuropathic pain. nih.gov The M1/M4-preferring agonist xanomeline, for instance, effectively reversed tactile allodynia and heat hyperalgesia, and this effect was blocked by M1 antagonists, confirming the receptor's role in mediating the analgesic response. nih.gov This suggests a strong potential for M1-selective agonists built on the 1-oxa-8-azaspiro[4.5]decane scaffold to be developed as novel analgesics.
Furthermore, the sigma-1 receptor is a critical target for neuropathic pain. tandfonline.com, tandfonline.com S1R antagonists have demonstrated efficacy in both preclinical and clinical studies, reducing pain hypersensitivity without the liabilities of common analgesics. tandfonline.com, mdpi.com, frontiersin.org S1R antagonists can also enhance the effects of endogenous opioid peptides that are released by immune cells at sites of inflammation, providing localized pain relief. pnas.org Given that 1-oxa-8-azaspiro[4.5]decane derivatives can act as potent S1R ligands, this opens a promising avenue for their investigation in pain management strategies, particularly for chronic and neuropathic pain states. ingentaconnect.com
Role in Modulating Inflammatory Responses
The potential for this compound derivatives to modulate inflammation is also rooted in their activity at muscarinic and sigma-1 receptors. The role of the cholinergic system in inflammation is complex; however, activation of muscarinic receptors in the central nervous system can protect against neuroinflammation by attenuating microglial activation and regulating cytokine expression. mdpi.com, nih.gov
The sigma-1 receptor plays a more defined role in controlling inflammation. Pharmacological blockade of S1R has been shown to be an effective strategy for treating inflammatory pain. nih.gov S1R antagonists can reverse inflammatory hyperalgesia by acting on receptors in the inflamed tissue. researchgate.net Additionally, S1R activation can suppress the inflammatory responses of microglia, the primary immune cells of the brain. nih.gov, acs.org By modulating microglial phenotypes and inhibiting pro-inflammatory cytokine production, S1R ligands can exert potent anti-inflammatory effects. mdpi.com, mdpi.com Therefore, the ability of 1-oxa-8-azaspiro[4.5]decane compounds to interact with S1R suggests they could be valuable tools for conditions characterized by neuroinflammation or peripheral inflammatory pain.
Emerging Opportunities in Oncology and Metabolic Disorders
Emerging research has identified both muscarinic and sigma-1 receptors as potential therapeutic targets in oncology and metabolic diseases, creating new opportunities for compounds like this compound.
In oncology, muscarinic receptors are overexpressed in various tumor types, including breast and colon cancer, where their activation can influence cell proliferation, migration, and survival. nih.gov, eurekaselect.com, mdpi.com This has led to the proposal of using muscarinic receptors as targets for cancer therapy, potentially in combination with low-dose chemotherapy in a metronomic schedule. eurekaselect.com, conicet.gov.ar The sigma-1 receptor is also highly expressed in cancer cells and is involved in regulating tumor cell survival, proliferation, and resistance to therapy. frontiersin.org, nih.gov, frontiersin.org Targeting S1R has been shown to suppress the growth of cancer stem-like cells and impair their mitochondrial function, suggesting an innovative approach to cancer treatment. aacrjournals.org
In the context of metabolic disorders, S1R has been identified as a protective factor. Studies have shown that S1R expression is increased during metabolic stress, and its absence can worsen cardiac dysfunction associated with a high-fat diet. researchgate.net Furthermore, S1R is being investigated for its potential to protect against diabetes-associated cognitive dysfunction by regulating ER stress in astrocytes. nih.gov The deletion of the S1R gene in mice has been shown to alter heart metabolism, indicating its fundamental role in physiological energy regulation. nih.gov
Challenges and Future Perspectives in Spirocyclic Drug Discovery Programs
Spirocyclic scaffolds are increasingly utilized in drug discovery due to their distinct advantages. Their inherent three-dimensionality allows for better engagement with the complex topography of protein binding sites compared to flat aromatic systems. tandfonline.com, core.ac.uk This rigid, predefined spatial arrangement of functional groups can enhance binding affinity and selectivity while reducing the entropic penalty upon binding. core.ac.uk
However, the development of spirocyclic compounds is not without challenges. The primary hurdle is often their synthetic complexity. tandfonline.com, nih.gov, researchgate.net The construction of the central quaternary spiro atom can require multi-step, intricate synthetic routes, which can hinder rapid library synthesis and optimization. researchgate.net
Despite these challenges, the future of spirocyclic chemistry in drug development appears bright. Advances in high-throughput synthesis and computational modeling are making these complex scaffolds more accessible. tandfonline.com, nih.gov The proven benefits of spirocycles in improving pharmacokinetic and pharmacodynamic properties continue to drive their exploration. The field is expected to thrive, leading to the development of novel therapeutics with improved activity and selectivity for a wide range of emergent diseases, including cancer, metabolic disorders, and neurological conditions. tandfonline.com, nih.gov, researchgate.net
Q & A
Q. How can computational chemistry guide the design of this compound analogs with enhanced pharmacological properties?
- Tools :
- Molecular Dynamics (MD) : Simulate ligand-receptor binding kinetics.
- ADMET Prediction : Software (e.g., SwissADME) to forecast toxicity and bioavailability.
- Case Study : Introduction of electron-withdrawing groups (e.g., fluorine) to improve metabolic stability while retaining spirocyclic conformation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
